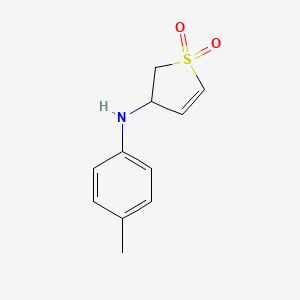

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Vue d'ensemble

Description

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a p-tolylamino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a dicarbonyl compound with elemental sulfur in the presence of a base.

Introduction of the p-Tolylamino Group: The p-tolylamino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a p-toluidine derivative with a suitable leaving group on the thiophene ring.

Oxidation to Form the Dioxide: The final step involves the oxidation of the thiophene ring to form the 1,1-dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the dioxide back to the thiophene or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the p-tolylamino group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Sulfone Derivatives: From oxidation reactions.

Reduced Thiophene Derivatives: From reduction reactions.

Substituted Thiophenes: From substitution reactions.

Applications De Recherche Scientifique

Kynurenine Pathway Inhibition

Research has indicated that compounds similar to 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide can act as inhibitors of the kynurenine pathway. This pathway is crucial in the metabolism of tryptophan and is associated with various diseases, including neurodegenerative disorders and cancer. The inhibition of enzymes such as indoleamine 2,3-dioxygenase (IDO) has been targeted for therapeutic interventions.

A patent (CA2902594C) discusses the use of such inhibitors for treating conditions related to altered levels of tryptophan and kynurenine metabolites. The compound's ability to regulate these pathways positions it as a candidate for further drug development aimed at conditions like chronic kidney disease and depression .

Antioxidant Properties

Compounds with similar structures have been noted for their antioxidant capabilities. Antioxidants play a significant role in mitigating oxidative stress, which is linked to various chronic diseases. The presence of sulfur in the thiophene ring contributes to the redox properties of these compounds, making them suitable for studies focused on oxidative stress reduction .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of thiophene derivatives, including those structurally related to this compound. Results demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in neurodegenerative disease therapies .

Case Study 2: Anti-inflammatory Effects

Another research effort examined the anti-inflammatory properties of related compounds in animal models of inflammation. The findings indicated that these compounds could significantly reduce inflammatory markers and improve outcomes in conditions such as arthritis and colitis. These results highlight the therapeutic potential of thiophene derivatives in managing inflammatory diseases .

Mécanisme D'action

The mechanism of action of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The p-tolylamino group can form hydrogen bonds and other interactions with active sites, while the thiophene ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

Sulfone Derivatives: Compounds with similar sulfone groups but different ring structures.

Amino Substituted Heterocycles: Compounds with similar amino groups but different heterocyclic cores.

Uniqueness

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide is unique due to the combination of its thiophene ring, p-tolylamino group, and sulfone functionality This combination imparts distinct electronic, steric, and chemical properties that differentiate it from other similar compounds

Activité Biologique

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide (CAS No. 39565-71-4) is a compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₁₁H₁₃N₁O₂S

- Molecular Weight : 223.29 g/mol

- Purity : Typically >97%

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It is known to inhibit certain enzymes, which can lead to altered metabolic pathways in cells.

Enzyme Inhibition

Research indicates that this compound can inhibit cholinesterases and other proteolytic enzymes, impacting neurotransmission and cellular signaling pathways. The inhibition mechanism often involves binding to the active sites of these enzymes, thereby blocking substrate access and reducing enzymatic activity.

Biological Activity Overview

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various thiophene derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

A series of experiments conducted on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and the generation of reactive oxygen species (ROS), indicating its potential as a chemotherapeutic agent.

Case Study 3: Neuroprotective Effects

Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death compared to untreated controls. This suggests that the compound may have neuroprotective properties that could be beneficial in neurodegenerative diseases.

Propriétés

IUPAC Name |

N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-9-2-4-10(5-3-9)12-11-6-7-15(13,14)8-11/h2-7,11-12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUOZPNGTQPNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384764 | |

| Record name | 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39565-71-4 | |

| Record name | 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.